REACTION_CXSMILES
|
[CH2:1]([Br:4])[CH:2]=[CH2:3].[CH3:5][O:6][C:7]1[CH:8]=[C:9](CCCO)[CH:10]=[CH:11][CH:12]=1>CC#N>[CH3:5][O:6][C:7]1[CH:12]=[C:11]([CH2:3][CH2:2][CH2:1][Br:4])[CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
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25 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)CCCO
|
Name
|
N,N′-carbonyldiimidazole
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
1.5 hr at reflux
|
Duration
|
1.5 h
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (250 mL) and H2O (300 mL)
|
Type
|
WASH
|
Details
|
the organic layer washed with H2O (300mL), 5% HCl (200 mL), dilute NaHCO3 solution (200 mL), brine (300 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |